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molecular formula C8H11NO2 B2971843 3-(Methoxymethoxy)aniline CAS No. 96649-05-7

3-(Methoxymethoxy)aniline

Cat. No. B2971843
M. Wt: 153.181
InChI Key: LYUGTXVKEWULGQ-UHFFFAOYSA-N
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Patent
US06486326B2

Procedure details

A solution of 11 (5.68 g, 31 mmol) in 310 mL moist ether (8:2:1 Et2O/EtOH/H2O) was cooled to 0° C., and treated with freshly prepared Al—Hg (5.2 g Al, 217 mmol) in small 1×1 cm pieces. The reaction mixture was stirred vigorously for 0.5 h at 0° C., and 1 h at 25° C. The reaction mixture was filtered through Celite, and the Celite was washed thoroughly with Et2O (5×50 mL). The filtrate was washed with saturated aqueous NaCl (300 mL), dried (Na2SO4), and concentrated under reduced pressure to afford 12 (4.23 g, 89%) as a golden oil, which was immediately carried on to the next step without further purification. For 12: 1H NMR (CDCl3, 250 MHz) δ 7.05 (t, J=8.0 Hz, 1H), 6.38 (m, 3H), 5.12 (s, 2H), 3.70 (br s, 2H), 3.46 (s, 3H); 13C NMR (CDCl3, 250 MHz) δ 158.2, 147.7, 129.9, 108.7, 106.0, 102.9, 94.0, 55.7; IR (film) νmax 3452, 3367, 2955, 2900, 1623, 1601, 1494, 1287, 1147, 1074, 1009 cm−; FABHRMS (NBA/NaI) m/z 153.0786 (C8H11NO2 requires 153.0790).
Name
Quantity
5.68 g
Type
reactant
Reaction Step One
Name
Quantity
310 mL
Type
solvent
Reaction Step One
Name
Yield
89%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([O:10][CH2:11][O:12][CH3:13])[CH:7]=[CH:8][CH:9]=1)([O-])=O>CCOCC>[CH3:13][O:12][CH2:11][O:10][C:6]1[CH:7]=[CH:8][CH:9]=[C:4]([NH2:1])[CH:5]=1

Inputs

Step One
Name
Quantity
5.68 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)OCOC
Name
Quantity
310 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred vigorously for 0.5 h at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated with freshly prepared Al—Hg (5.2 g Al, 217 mmol) in small 1×1 cm pieces
CUSTOM
Type
CUSTOM
Details
1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
at 25° C
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
WASH
Type
WASH
Details
the Celite was washed thoroughly with Et2O (5×50 mL)
WASH
Type
WASH
Details
The filtrate was washed with saturated aqueous NaCl (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
COCOC1=CC(=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 4.23 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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